molecular formula C9H13N4O5P B13437886 [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid

Cat. No.: B13437886
M. Wt: 288.20 g/mol
InChI Key: XXRVTTVQGRYOEE-ZCFIWIBFSA-N
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Description

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid (CAS: 160616-13-7) is a phosphonic acid derivative featuring a purine scaffold substituted with a 6-oxo group and a chiral propan-2-yloxy methylphosphonate side chain. Its molecular formula is C₉H₁₃N₄O₅P, with a molecular weight of 288.20 g/mol (). The compound’s structure is characterized by a purine ring (a bicyclic aromatic system) modified at the 9-position with a [(2R)-propan-2-yloxymethylphosphonate] group and at the 6-position with an oxo (=O) substituent.

Properties

Molecular Formula

C9H13N4O5P

Molecular Weight

288.20 g/mol

IUPAC Name

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H13N4O5P/c1-6(18-5-19(15,16)17)2-13-4-12-7-8(13)10-3-11-9(7)14/h3-4,6H,2,5H2,1H3,(H,10,11,14)(H2,15,16,17)/t6-/m1/s1

InChI Key

XXRVTTVQGRYOEE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O

Canonical SMILES

CC(CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a purine derivative with a phosphonic acid ester under controlled conditions. The reaction conditions often require the use of a base to deprotonate the phosphonic acid, facilitating its nucleophilic attack on the purine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of phosphonate esters .

Scientific Research Applications

Chemistry

In chemistry, [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential role in cellular processes. The purine base is a key component of nucleotides, suggesting that the compound may interact with nucleic acids or enzymes involved in nucleotide metabolism .

Medicine

In medicine, [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is investigated for its potential therapeutic applications. Its ability to mimic natural nucleotides makes it a candidate for antiviral and anticancer drugs .

Industry

Industrially, the compound is used in the development of novel materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the active site. Additionally, it can bind to nucleic acids, interfering with their function and replication .

Comparison with Similar Compounds

Tenofovir

  • Structure: [(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid (CAS: 147127-20-6).
  • Key Difference: Substitution at the purine 6-position (6-amino vs. 6-oxo in the target compound).
  • Pharmacology: Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) approved for HIV and HBV treatment. The 6-amino group enhances binding to viral reverse transcriptase, contributing to its antiviral efficacy .

PMPA (9-(2-Phosphonylmethoxypropyl)adenine)

  • Structure : Similar backbone but lacks the methyl group on the propan-2-yl chain.
  • Activity: Demonstrates broad-spectrum antiretroviral activity, though lower oral bioavailability compared to tenofovir .

Cyclopropylamino-Substituted Analog

  • Structure: [(1R)-2-[6-(cyclopropylamino)-9H-purin-9-yl]-1-methylethoxy]methylphosphonic acid (CAS: 182798-98-7).
  • Key Difference: 6-cyclopropylamino substituent instead of 6-oxo.
  • Significance : Cyclopropyl groups are often used to modulate metabolic stability and target affinity .

Pyrrolidinyl-Modified Analog

  • Structure: {2-[(3S,4R)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl}phosphonic acid (PDB: 3ZE).

Comparative Data Table

Compound Name 6-Position Substituent Phosphonate Group Modification Molecular Formula CAS Number Key Pharmacological Notes References
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid Oxo (=O) Propan-2-yloxymethylphosphonate C₉H₁₃N₄O₅P 160616-13-7 Limited activity data; structural analog of tenofovir
Tenofovir Amino (NH₂) Propan-2-yloxymethylphosphonate C₉H₁₄N₅O₄P 147127-20-6 FDA-approved for HIV/HBV; 6-amino critical for RT inhibition
Cyclopropylamino analog Cyclopropylamino Propan-2-yloxymethylphosphonate C₁₂H₁₇N₆O₄P 182798-98-7 Enhanced metabolic stability
3ZE Ligand (PDB entry) Oxo (=O) 2-oxoethylphosphonate + pyrrolidine C₁₁H₁₅N₆O₆P - Binds HIV integrase with high affinity

Research Findings and Functional Implications

  • 6-Oxo vs. 6-Amino Substitution: The 6-oxo group in the target compound likely reduces its affinity for viral reverse transcriptase compared to tenofovir’s 6-amino group, as the latter participates in hydrogen bonding with active-site residues .
  • Phosphonate Modifications: The propan-2-yloxymethylphosphonate chain enhances cellular uptake via prodrug strategies (e.g., tenofovir disoproxil fumarate) but may require metabolic activation for therapeutic efficacy .
  • Stereochemical Impact : The (2R)-chirality in the propan-2-yl chain is conserved across ANPs, underscoring its role in maintaining antiviral activity .

Biological Activity

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is a phosphonic acid derivative characterized by a purine base structure. Its unique configuration and functional groups suggest significant potential for biological activity, particularly in the context of nucleic acid metabolism and antiviral applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N4O5PC_9H_{13}N_4O_5P, with a molecular weight of approximately 288.197 g/mol. It features a chiral center, an oxymethyl group, and a phosphonic acid moiety, which are crucial for its interaction with biological systems.

PropertyValue
Molecular FormulaC9H13N4O5P
Molecular Weight288.197 g/mol
IUPAC Name[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid
CAS Number160616-13-7

The biological activity of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is primarily attributed to its structural similarity to nucleotides, allowing it to interfere with nucleic acid synthesis and function. This compound may act as an antiviral agent by mimicking the natural substrates required for viral replication.

Antiviral Properties

Research indicates that compounds with similar structures, such as acyclovir and tenofovir, exhibit antiviral properties by targeting viral DNA polymerases. Given the structural characteristics of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid, it is hypothesized to possess comparable antiviral effects against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Comparative Analysis with Related Compounds

The following table compares [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid with other known antiviral compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
AcyclovirPurine derivativeAntiviralSpecifically targets herpes viruses
TenofovirNucleotide analogueAntiretroviralEffective against HIV; phosphate group enhances bioactivity
RibavirinPurine analogueBroad-spectrum antiviralInhibits viral RNA synthesis
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid Phosphonic acid derivative with purine base structurePotentially antiviralMay enhance biological interactions due to unique functional groups

Case Studies and Research Findings

Several studies have focused on the pharmacodynamics and pharmacokinetics of related compounds, providing insights into the potential therapeutic roles of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid:

  • Antiviral Efficacy : A study demonstrated that nucleotide analogues significantly reduced viral load in infected cell lines, suggesting that [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid could exhibit similar efficacy.
  • Mechanistic Insights : Research on related phosphonic acids revealed that their mechanism often involves competitive inhibition of viral polymerases, a pathway that may be applicable to this compound.
  • Toxicological Assessment : Preliminary toxicological assessments indicate that while related compounds can exhibit cytotoxicity at high concentrations, the therapeutic window for [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid remains to be thoroughly evaluated.

Q & A

Q. What are the key steps in synthesizing [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine base (6-oxopurine) and subsequent coupling to a phosphonic acid derivative. A critical step is the stereoselective formation of the chiral center at the C2 position of the propan-2-yl group. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) are optimized to enhance yield and purity. For example, phosphonic acid coupling often requires anhydrous conditions and reagents like carbodiimides to activate the phosphonate intermediate. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 31^31P NMR confirm structural integrity, with 31^31P NMR specifically resolving phosphonic acid moiety signals (δ ~10–20 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 260 nm, purine absorbance) monitors reaction progress and purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+ for C9_9H14_{14}N5_5O5_5P: 304.08) .

Q. What is the proposed mechanism of action for this compound in biological systems?

As a nucleotide analog, the compound inhibits viral polymerases by competing with endogenous deoxyadenosine triphosphate (dATP). The 6-oxopurine moiety mimics the natural nucleobase, while the phosphonic acid group provides resistance to enzymatic hydrolysis, enabling prolonged intracellular activity. Studies on analogous compounds (e.g., Tenofovir) suggest competitive binding to reverse transcriptase, terminating DNA chain elongation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo assays?

Contradictions often arise from differences in cellular uptake, metabolic stability, or off-target effects. Methodological approaches include:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy .
  • Metabolite Identification : Use stable isotope labeling or microsomal assays to track degradation pathways .
  • Target Engagement Assays : Employ surface plasmon resonance (SPR) or fluorescence polarization to validate direct binding to viral polymerases .

Q. What computational strategies predict binding interactions between this compound and viral targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with reverse transcriptase (e.g., PDB ID 6LU7). Key residues (e.g., Lys65, Asp110) are analyzed for hydrogen bonding and hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS. Free energy calculations (MM-PBSA) quantify binding affinities .
  • Comparative Binding Energy Analysis : Compare results with analogs (e.g., Tenofovir, ΔG = -4.97 kcal/mol) to rationalize potency differences .

Q. What formulation strategies enhance the bioavailability and targeted delivery of this compound?

  • Lipid Nanoparticles (LNPs) : Encapsulate the compound with DSPC and cholesterol (e.g., 60:40 molar ratio) to improve plasma half-life. In vivo studies in macaques show sustained release over 72 hours post-administration .
  • Prodrug Design : Synthesize ester derivatives (e.g., isopropyl carbonate) to enhance membrane permeability. Hydrolysis by intracellular esterases releases the active phosphonic acid .
  • Polymer Conjugates : PEGylation reduces renal clearance and extends circulation time .

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